3-Amino-1-(furan-2-yl)butan-1-one

Catalog No.
S15661924
CAS No.
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(furan-2-yl)butan-1-one

Product Name

3-Amino-1-(furan-2-yl)butan-1-one

IUPAC Name

3-amino-1-(furan-2-yl)butan-1-one

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6H,5,9H2,1H3

InChI Key

APEQIFISCQQGBW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CO1)N

3-Amino-1-(furan-2-yl)butan-1-one is an organic compound characterized by the presence of an amino group and a furan ring, which contributes to its unique chemical properties. The furan ring, a five-membered aromatic heterocycle, enhances the compound's reactivity and potential for forming complex molecular structures. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its dual functional groups—the amino and carbonyl groups—allowing for diverse chemical transformations.

  • Oxidation: The amino group can be oxidized to form nitro or imine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The furan ring can be hydrogenated to yield tetrahydrofuran derivatives, typically using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The hydroxyl group can be substituted with different functional groups through reactions with reagents like thionyl chloride or tosyl chloride .

These reactions enable the synthesis of a range of derivatives that may exhibit different biological and chemical properties.

The biological activity of 3-Amino-1-(furan-2-yl)butan-1-one is primarily linked to its interaction with enzymes and receptors. The compound's furan ring allows for π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with target biomolecules. This structural versatility makes it a candidate for studies involving enzyme mechanisms and biochemical assays. Furthermore, compounds containing furan rings are often associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects.

Several methods exist for synthesizing 3-Amino-1-(furan-2-yl)butan-1-one:

  • Reductive Amination: This method involves the reaction of 2-furylcarbinol with an appropriate amine under reductive conditions, typically using sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon.
  • Grignard Reaction: Another approach is to react 2-furylmagnesium bromide with an aldehyde, followed by hydrolysis to yield the desired compound.
  • Oxime Formation: Starting from 4-hydroxy-2-butanone, an oxime can be formed with hydroxylamine, which is then converted into 3-Amino-1-(furan-2-yl)butan-1-one through further reactions .

These synthetic routes highlight the compound's accessibility for research and industrial applications.

3-Amino-1-(furan-2-yl)butan-1-one has several applications:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various bioactive compounds, including potential therapeutic agents.
  • Agrochemicals: Its unique structure allows for modifications that can enhance agricultural productivity through pest control or growth regulation.
  • Materials Science: The compound can be utilized in producing polymers with specific properties due to its functional groups .

Studies on the interactions of 3-Amino-1-(furan-2-yl)butan-1-one focus on its binding affinity to biological targets. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it suitable for designing ligands in drug discovery. Research has indicated promising results in modulating enzyme activities, which could lead to therapeutic applications .

Several compounds share structural similarities with 3-Amino-1-(furan-2-yl)butan-1-one:

Compound NameStructure DescriptionUnique Features
3-Amino-1-(furan-2-yl)propan-1-oneSimilar structure but shorter carbon chainLess steric hindrance due to shorter chain
3-Amino-1-(thiophen-2-yl)butan-1-oneContains a thiophene ring instead of a furan ringDifferent electronic properties due to sulfur atom
3-Amino-1-(pyridin-2-yl)butan-1-oneContains a pyridine ring instead of a furan ringIncreased basicity due to nitrogen in the ring

The uniqueness of 3-Amino-1-(furan-2-yl)butan-1-one lies in its combination of an amino group and a furan ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. This versatility makes it particularly valuable in synthetic chemistry and drug development .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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